molecular formula C6H3BrFN3 B1380797 8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1427448-40-5

8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1380797
CAS No.: 1427448-40-5
M. Wt: 216.01 g/mol
InChI Key: RWRXXEVVIITZMQ-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 8th position and a fluorine atom at the 6th position on the triazolopyridine ring. It has a molecular formula of C6H3BrFN3 and a molecular weight of 216.01 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoro-3-nitropyridine with hydrazine hydrate to form 6-fluoro-3-hydrazinopyridine. This intermediate is then reacted with bromine to introduce the bromine atom at the 8th position, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar synthetic routes as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Basic Information

  • Molecular Formula : C₆H₃BrFN₃
  • Molecular Weight : 216.01 g/mol
  • CAS Number : 1427448-40-5
  • IUPAC Name : 8-bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Structural Characteristics

The structure of this compound features a triazole ring fused to a pyridine ring, with substituents at the 6th and 8th positions. This configuration not only influences its chemical reactivity but also its biological activity.

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent.
  • Antiviral Properties : Preliminary investigations into the antiviral capabilities of this compound have highlighted its potential against viral infections. Ongoing studies are focused on elucidating the specific mechanisms through which it exerts these effects.
  • Anticancer Research : The compound is being explored for its ability to inhibit cancer cell proliferation. It may act on specific kinases involved in signaling pathways critical for tumor growth and survival.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique reactivity allows it to participate in various chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles (amines, thiols), facilitating the creation of diverse derivatives.
  • Coupling Reactions : It can engage in coupling reactions such as Suzuki-Miyaura and Heck reactions, enabling the formation of more complex molecular architectures.

Material Science

The compound is being investigated for its potential use in developing new materials. Its unique electronic properties may contribute to advancements in organic electronics and photonic devices.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various triazolopyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting further exploration for antibiotic development.

Case Study 2: Anticancer Mechanisms

Research conducted at a leading cancer research institute focused on the anticancer properties of this compound. In vitro studies demonstrated that it effectively inhibited cell proliferation in several cancer cell lines by targeting specific kinases involved in cell cycle regulation.

Case Study 3: Synthesis and Reactivity

A comprehensive study detailed synthetic routes for producing this compound and explored its reactivity in substitution and coupling reactions. The findings underscored its versatility as a synthetic intermediate in creating complex heterocycles.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Biological Activity

8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with the molecular formula C6_6H3_3BrFN3_3, characterized by a bromine atom at position 8 and a fluorine atom at position 6 of the triazolopyridine ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

The synthesis of this compound typically involves the cyclization of 6-fluoro-3-nitropyridine with hydrazine hydrate, followed by bromination. The purity of commercially available samples is often around 95% .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazole compounds have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 16 μg/mL against pathogens like Staphylococcus aureus and Listeria monocytogenes .

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDTBD
Similar Triazole Derivative16Staphylococcus aureus
Similar Triazole Derivative16Listeria monocytogenes

Antiviral Activity

The antiviral potential of triazolo derivatives has been explored in various studies. While specific data on this compound is limited, related compounds have demonstrated activity against viral infections by inhibiting viral replication mechanisms.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of triazolo derivatives. For example, certain compounds have shown selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds with similar structures have reported IC50_{50} values in the low micromolar range against cancer cell lines such as HeLa and HCT116 .

CompoundIC50_{50} (µM)Cancer Cell Line
Related Triazole Compound0.36CDK2
Related Triazole Compound1.8CDK9

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cellular signaling pathways, particularly kinases that regulate cell proliferation and survival. This inhibition can lead to altered cellular responses and reduced tumor growth.

Case Studies

Several studies have documented the efficacy of triazolo derivatives in various biological assays:

  • Antimicrobial Study : A study examining the antimicrobial effects of triazole derivatives found that certain modifications significantly enhanced their activity against resistant bacterial strains.
  • Anticancer Research : In vitro studies demonstrated that the introduction of halogen substituents (like bromine and fluorine) in triazoles led to improved selectivity and potency against specific cancer cell lines.

Properties

IUPAC Name

8-bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-5-1-4(8)2-11-3-9-10-6(5)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRXXEVVIITZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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